molecular formula C11H15BrMg B156925 4-Tert-butylbenzylmagnesium bromide CAS No. 127349-68-2

4-Tert-butylbenzylmagnesium bromide

Cat. No.: B156925
CAS No.: 127349-68-2
M. Wt: 251.45 g/mol
InChI Key: CYLKQLQPTNOIRF-UHFFFAOYSA-M
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Description

4-Tert-butylbenzylmagnesium bromide, also known as this compound, is a useful research compound. Its molecular formula is C11H15BrMg and its molecular weight is 251.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymer Synthesis : 4-Tert-butylbenzylmagnesium bromide has been used in the preparation of isotactic and stereoblock poly(methyl methacrylates), offering control over stereochemistry and molecular weight distributions in polymers (Allen & Mair, 1984).

  • Organometallic Chemistry : In a study on organosilicon compounds, this compound was involved in the synthesis of sterically protected but unstable silaethenes (Luderer, Reinke, & Oehme, 1996).

  • Chemical Reactions and Mechanisms : The compound's reactivity was investigated in the context of lithium-bromine exchange reactions with aryl bromides, revealing insights into solvent effects and product distributions (Bailey, Luderer, & Jordan, 2006).

  • Synthesis of Aromatic Compounds : Research on the synthesis of dimagnesiated aromatic compounds involved this compound, emphasizing the significance of its reactivity and characterization in complex organic syntheses (Reck & Winter, 1997).

  • Catalysis Studies : Studies involving the partial oxidation of 4-tert-butyltoluene used this compound, providing insights into catalysis and reaction mechanisms in organic chemistry (van de Water et al., 2007).

  • Antineoplastic Activity Research : In the field of medicinal chemistry, this compound contributed to the synthesis and study of compounds with potential antineoplastic activity against drug-resistant leukemias (Mendes et al., 2019).

  • Protecting Group in Organic Synthesis : The compound has been used in the development of new alcohol protecting groups, demonstrating its utility in complex organic syntheses and highlighting its role in protecting sensitive functional groups (Crich, Li, & Shirai, 2009).

  • NMR Spectroscopy Studies : this compound was subject to NMR spectroscopic studies, providing detailed information about its structure and behavior in solutions, crucial for understanding its applications in chemistry (Allen, Hagias, Mair, & Williams, 1984).

Safety and Hazards

The safety data sheet for 4-Tert-butylbenzylmagnesium bromide indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Properties

IUPAC Name

magnesium;1-tert-butyl-4-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLKQLQPTNOIRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.